2-Cyclohexylethyl 4-methylbenzenesulfonate
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Overview
Description
2-Cyclohexylethyl 4-methylbenzenesulfonate is a chemical compound that belongs to the family of sulfonates. It is characterized by its molecular formula C15H22O3S and a molecular weight of 282.4 g/mol . This compound is commonly used in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylethyl 4-methylbenzenesulfonate typically involves the reaction of 2-cyclohexylethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 2-cyclohexylethanol.
Oxidation: Oxidation can yield sulfoxides or sulfones depending on the extent of the reaction.
Scientific Research Applications
2-Cyclohexylethyl 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent product formation .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylethyl 4-methylbenzenesulfonate: Characterized by its unique cyclohexyl and sulfonate groups.
Octyl 4-methylbenzenesulfonate: Similar structure but with an octyl group instead of a cyclohexyl group.
Allyl p-toluenesulfonate: Contains an allyl group instead of a cyclohexylethyl group.
Uniqueness
This compound is unique due to its specific combination of cyclohexyl and sulfonate groups, which confer distinct chemical properties and reactivity compared to other sulfonates .
Properties
IUPAC Name |
2-cyclohexylethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXWRHNPGQFSDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465545 |
Source
|
Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21336-37-8 |
Source
|
Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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